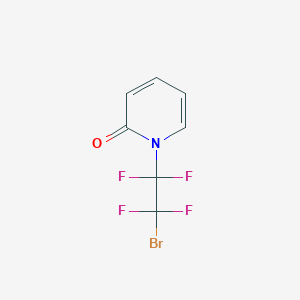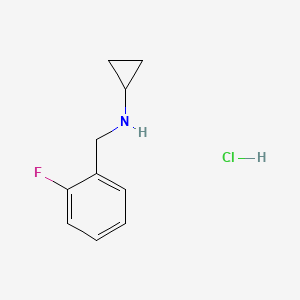
(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" is a fluorinated phenylcyclopropylamine, which is a class of compounds known for their biological activity, particularly as inhibitors of monoamine oxidases (MAOs). These compounds have been studied extensively due to their potential therapeutic applications, especially in the treatment of neurological disorders .
Synthesis Analysis
The synthesis of fluorinated phenylcyclopropylamines involves the introduction of fluorine into the cyclopropane ring, which can significantly affect the biological activity of these compounds. The synthesis process often requires careful consideration of stereochemistry, as different isomers can exhibit different levels of potency and selectivity towards MAO A and MAO B enzymes . The stability of related compounds, such as 1-cyclopropylmethyl-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, in aqueous solutions has also been studied, revealing insights into the degradation mechanisms that could inform the synthesis and storage of "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of fluorinated phenylcyclopropylamines is characterized by the presence of a cyclopropane ring and a fluorinated phenyl group. The orientation and electronic effects of the substituents on the phenyl ring can influence the overall geometry and electronic distribution of the molecule. For instance, in a related compound, the cyclopropane ring was found to make specific dihedral angles with adjacent phenyl rings, and the presence of halogen atoms like fluorine and chlorine can cause slight deviations from the planes of the phenyl rings .
Chemical Reactions Analysis
Fluorinated phenylcyclopropylamines can undergo various chemical reactions, including interactions with enzymes such as MAOs. The presence of fluorine can affect the reactivity of these compounds, as seen in their ability to inhibit MAO enzymes. The stereochemistry of the compound also plays a crucial role in its reactivity, with different diastereomers showing varying levels of inhibition against MAO A and MAO B . Additionally, the reactivity of cyclopropanone derivatives with amines, as studied in related compounds, can lead to the formation of various heterocyclic structures, which may be relevant for the chemical behavior of "(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride" .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylcyclopropylamines are influenced by their molecular structure. The introduction of fluorine into the molecule can affect its lipophilicity, acidity (pKa), and overall stability. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the crystal structure of a related compound revealed the formation of C—H⋯F hydrogen bonds, which could influence the compound's solubility and crystallinity . The effects of electron-withdrawing or -donating aryl substituents on the inhibition of MAOs by these compounds have also been discussed in relation to their physical properties, such as pKa and logD values .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A study described the synthesis of fluoroketamine, a novel ketamine derivative, from a starting fluorobenzonitrile. This compound showed advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Chemical Precursor Analysis
- 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol was identified as a chemical precursor of 2-fluorodeschloroketamine. The study provided insights into its decomposition pathways, important for understanding related chemical precursors (Luo et al., 2022).
Stability in Aqueous Solutions
- The stability of 1-cyclopropylmethyl-5-(o-fluorophenyl)-7-chloro-l,3-dihydro-2H-1,4-benzodiazepin-2-one in aqueous solution was studied, revealing a two-step degradation mechanism (Koichi, Shigeru, Norio, & Isao, 1979).
Inhibition of Monoamine Oxidase
- Research on fluorinated phenylcyclopropylamines, including compounds structurally related to (1r)Cyclopropyl(2-fluorophenyl)methylamine, indicated they are inhibitors of monoamine oxidase A and B (Yoshida, Rosen, Meyer, Sloan, Ye, Haufe, & Kirk, 2004).
Development of Chiral Cyclopropane Units
- The design of chiral cyclopropanes as conformationally restricted analogues of histamine was explored. These compounds, including (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, have potential in studying bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Wirkmechanismus
The mechanism of action for (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is not specified in the search results. As it is used in chemistry and pharmaceuticals research, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKFBHXCEVJHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

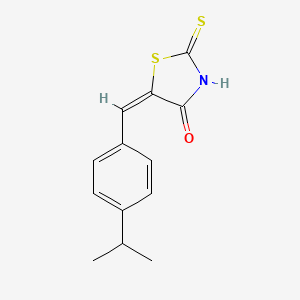
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)
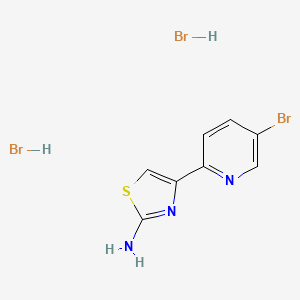
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)
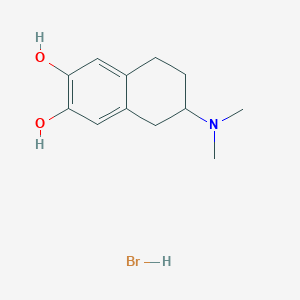
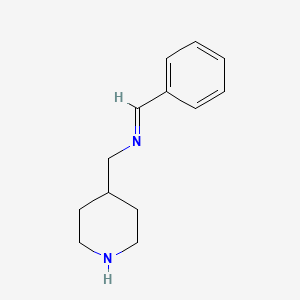
![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)
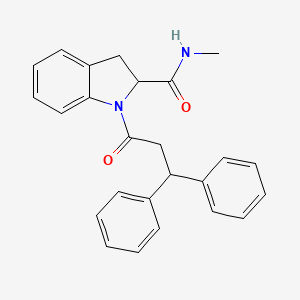

![8-{2-[4-(2-Fluorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2522916.png)
